Cas no 2229637-94-7 (tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate)

tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate
- tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate
- EN300-1886144
- 2229637-94-7
-
- インチ: 1S/C13H20N2O3S/c1-8-9(13(7-16)5-6-13)19-10(14-8)15-11(17)18-12(2,3)4/h16H,5-7H2,1-4H3,(H,14,15,17)
- InChIKey: FNMJLBUEFNAPPM-UHFFFAOYSA-N
- SMILES: S1C(NC(=O)OC(C)(C)C)=NC(C)=C1C1(CO)CC1
計算された属性
- 精确分子量: 284.11946368g/mol
- 同位素质量: 284.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 352
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 99.7Ų
tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1886144-0.25g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 0.25g |
$1591.0 | 2023-09-18 | ||
Enamine | EN300-1886144-0.1g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 0.1g |
$1521.0 | 2023-09-18 | ||
Enamine | EN300-1886144-2.5g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 2.5g |
$3389.0 | 2023-09-18 | ||
Enamine | EN300-1886144-10.0g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 10g |
$7435.0 | 2023-06-01 | ||
Enamine | EN300-1886144-1g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 1g |
$1729.0 | 2023-09-18 | ||
Enamine | EN300-1886144-1.0g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 1g |
$1729.0 | 2023-06-01 | ||
Enamine | EN300-1886144-5.0g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 5g |
$5014.0 | 2023-06-01 | ||
Enamine | EN300-1886144-10g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 10g |
$7435.0 | 2023-09-18 | ||
Enamine | EN300-1886144-5g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 5g |
$5014.0 | 2023-09-18 | ||
Enamine | EN300-1886144-0.5g |
tert-butyl N-{5-[1-(hydroxymethyl)cyclopropyl]-4-methyl-1,3-thiazol-2-yl}carbamate |
2229637-94-7 | 0.5g |
$1660.0 | 2023-09-18 |
tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate 関連文献
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
8. Back matter
-
9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamateに関する追加情報
Introduction to Tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate (CAS No. 2229637-94-7)
Tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate, identified by its Chemical Abstracts Service (CAS) number 2229637-94-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile biological activities and utility in drug development. The structural framework of this molecule incorporates a thiazole core, a heterocyclic system known for its broad spectrum of pharmacological properties, alongside a cyclopropyl substituent, which contributes to its unique chemical and biological characteristics.
The tert-butyl group appended to the carbamate moiety not only influences the physicochemical properties of the compound but also plays a crucial role in modulating its interactions with biological targets. The presence of a 1-(hydroxymethyl) group on the cyclopropyl ring introduces hydrophilicity, enhancing solubility and potentially influencing metabolic pathways. This combination of structural features makes tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate a promising candidate for further exploration in therapeutic applications.
In recent years, there has been growing interest in thiazole derivatives due to their demonstrated efficacy in various pharmacological contexts. Thiazole scaffolds are integral to numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. The specific modification of 5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate may confer unique advantages in terms of target specificity and reduced toxicity compared to parent thiazole compounds. This has spurred research into understanding its potential mechanisms of action and therapeutic relevance.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The carbamate functional group is known to interact with hydroxyl or amino groups in proteins, leading to inhibition or activation of enzymatic pathways. The thiazole ring further enhances this capability by providing additional interaction points with biological targets. Preliminary studies have suggested that derivatives of this nature may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases.
The cyclopropyl moiety is particularly noteworthy due to its rigid three-membered ring structure, which can impose steric constraints on binding interactions. This rigidity can be leveraged to optimize binding affinity and selectivity against specific biological targets. In drug design, such structural features are often employed to improve pharmacokinetic profiles and reduce off-target effects. The incorporation of a 1-(hydroxymethyl) group further diversifies the chemical space, allowing for fine-tuning of biological activity through structural modifications.
Recent advances in computational chemistry have enabled more efficient screening of compounds like tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate for potential therapeutic applications. Molecular docking studies have been instrumental in predicting binding affinities and identifying key interaction residues on biological targets. These computational approaches have accelerated the discovery process by allowing researchers to evaluate numerous derivatives rapidly without extensive experimental validation.
In addition to its pharmacological potential, this compound may also serve as a valuable tool in biochemical research. Its unique structure allows for detailed investigation into enzyme mechanisms and substrate recognition patterns. By studying how this molecule interacts with biological targets, researchers can gain insights into fundamental biochemical processes and develop more effective therapeutic strategies.
The synthesis of tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate presents an interesting challenge due to the complexity of its structural features. Advanced synthetic methodologies are required to achieve high yields and purity levels necessary for pharmaceutical applications. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography are essential for obtaining the desired product quality.
Evaluation of the metabolic stability and toxicological profile is critical before advancing this compound into clinical trials. In vitro studies using liver microsomes or cell-based assays can provide preliminary data on how the body might process this molecule. Understanding its degradation pathways and potential byproducts is essential for assessing safety and efficacy.
The integration of modern analytical techniques has significantly enhanced our ability to characterize complex molecules like tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography provide detailed structural information that is crucial for confirming molecular identity and purity levels required for pharmaceutical use.
The future prospects for this compound are promising, with ongoing research exploring its potential applications in various therapeutic areas. Its unique structural features make it a versatile scaffold that can be modified to target different diseases or enhance specific pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
2229637-94-7 (tert-butyl N-{5-1-(hydroxymethyl)cyclopropyl-4-methyl-1,3-thiazol-2-yl}carbamate) Related Products
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 895244-96-9(2-Chloro-N-(cyclohexylmethyl)-N-methylacetamide)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)
- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)
- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)




